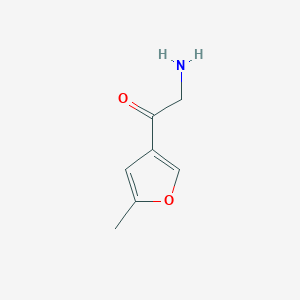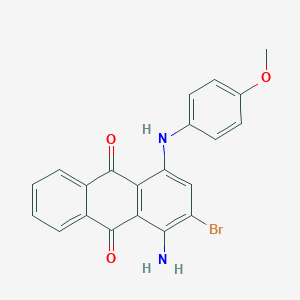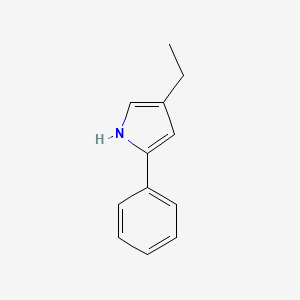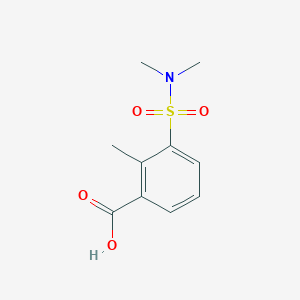
3-(Dimethylsulfamoyl)-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylsulfamoyl)-2-methylbenzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a dimethylsulfamoyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylsulfamoyl)-2-methylbenzoic acid typically involves the introduction of the dimethylsulfamoyl group onto a benzoic acid derivative. One common method involves the reaction of 2-methylbenzoic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography are also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylsulfamoyl)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the dimethylsulfamoyl group.
Substitution: The compound can participate in substitution reactions where the dimethylsulfamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(Dimethylsulfamoyl)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylsulfamoyl)-2-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylsulfamoyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylsulfamoyl)-4-methylbenzoic acid
- 3-(Dimethylsulfamoyl)-4-methoxybenzoic acid
- 3-(Dimethylsulfamoyl)-2-chlorobenzoic acid
Uniqueness
3-(Dimethylsulfamoyl)-2-methylbenzoic acid is unique due to the specific positioning of the dimethylsulfamoyl and methyl groups on the benzoic acid core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H13NO4S |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
3-(dimethylsulfamoyl)-2-methylbenzoic acid |
InChI |
InChI=1S/C10H13NO4S/c1-7-8(10(12)13)5-4-6-9(7)16(14,15)11(2)3/h4-6H,1-3H3,(H,12,13) |
InChI Key |
HXKNEJYZUROFNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)N(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


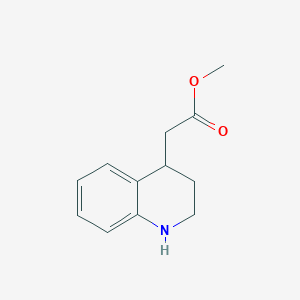
![1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea](/img/structure/B13147098.png)


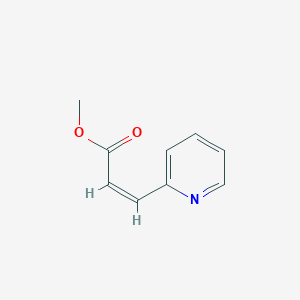

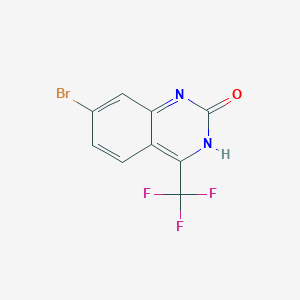
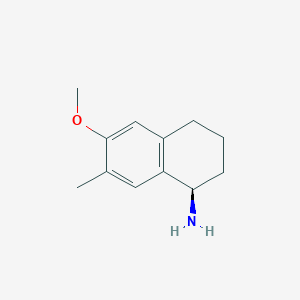

![2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one](/img/structure/B13147143.png)

